molecular formula C26H50Br2N2 B011352 tripropyl-[[4-[(tripropylazaniumyl)methyl]phenyl]methyl]azanium;dibromide CAS No. 101710-67-2

tripropyl-[[4-[(tripropylazaniumyl)methyl]phenyl]methyl]azanium;dibromide

Cat. No.: B011352
CAS No.: 101710-67-2
M. Wt: 550.5 g/mol
InChI Key: PGNORPNZLVMPSF-UHFFFAOYSA-L
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Description

AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIPROPYL-, DIBROMIDE): is a chemical compound with the molecular formula C26H50Br2N2 and a molecular weight of 550.497 g/mol . It is also known by its systematic name tripropyl-[[4-[(tripropylazaniumyl)methyl]phenyl]methyl]azanium dibromide . This compound is characterized by the presence of two quaternary ammonium groups connected by a p-phenylenedimethylene bridge, with bromide ions as counterions.

Preparation Methods

The synthesis of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIPROPYL-, DIBROMIDE) typically involves the reaction of p-phenylenedimethylene dibromide with tripropylamine under controlled conditions . The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIPROPYL-, DIBROMIDE) undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ions can be substituted with other nucleophiles, such as hydroxide or chloride ions, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, it can be reduced to form the corresponding amine derivatives.

    Complex Formation: The quaternary ammonium groups can form complexes with various anions or metal ions, which can be utilized in catalysis or other applications.

Common reagents used in these reactions include sodium hydroxide , hydrochloric acid , and metal salts . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIPROPYL-, DIBROMIDE) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIPROPYL-, DIBROMIDE) involves its interaction with molecular targets through its quaternary ammonium groups. These groups can interact with negatively charged sites on biomolecules, such as proteins or nucleic acids, leading to changes in their structure or function. The compound can also disrupt cell membranes, leading to cell lysis and death, which is the basis for its antimicrobial activity.

Comparison with Similar Compounds

Similar compounds to AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIPROPYL-, DIBROMIDE) include:

The uniqueness of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIPROPYL-, DIBROMIDE) lies in its specific combination of quaternary ammonium groups and bromide ions, which can influence its reactivity and applications in various fields.

Properties

CAS No.

101710-67-2

Molecular Formula

C26H50Br2N2

Molecular Weight

550.5 g/mol

IUPAC Name

tripropyl-[[4-[(tripropylazaniumyl)methyl]phenyl]methyl]azanium;dibromide

InChI

InChI=1S/C26H50N2.2BrH/c1-7-17-27(18-8-2,19-9-3)23-25-13-15-26(16-14-25)24-28(20-10-4,21-11-5)22-12-6;;/h13-16H,7-12,17-24H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

PGNORPNZLVMPSF-UHFFFAOYSA-L

SMILES

CCC[N+](CCC)(CCC)CC1=CC=C(C=C1)C[N+](CCC)(CCC)CCC.[Br-].[Br-]

Canonical SMILES

CCC[N+](CCC)(CCC)CC1=CC=C(C=C1)C[N+](CCC)(CCC)CCC.[Br-].[Br-]

Synonyms

(p-Phenylenedimethylene)bis(tripropylammonium bromide)

Origin of Product

United States

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